Magnetic Exchange Coupling: Para vs. Meta Substitution Dictates Antiferromagnetic vs. Ferromagnetic Behavior
In organoiron(III) diradicals, the use of a 1,4-diethynylbenzene bridge results in strong antiferromagnetic coupling. When the bridge is replaced with its 1,3-substituted analog (meta-diethynylbenzene), the magnetic interaction switches to ferromagnetic [1]. The para-isomer (1,4-diethynylbenzene) exhibits an antiferromagnetic coupling constant (J_ab) of ca. -190 cm⁻¹, while the meta-isomer (1,3-diethynylbenzene) yields a ferromagnetic interaction of over +150 cm⁻¹ [1]. This sign change is a direct consequence of the topological difference between the two isomers.
| Evidence Dimension | Magnetic exchange coupling constant (J_ab) |
|---|---|
| Target Compound Data | ca. -190 cm⁻¹ (Antiferromagnetic) |
| Comparator Or Baseline | 1,3-Diethynylbenzene bridge: over +150 cm⁻¹ (Ferromagnetic) |
| Quantified Difference | Sign reversal and magnitude difference of >340 cm⁻¹ |
| Conditions | Binuclear Fe(III) species [(η²-dppe)(η⁵-C₅Me₅)Fe(III)]⁺ fragments in organometallic diradicals |
Why This Matters
This determines the type of magnetic ordering in a material, which is critical for selecting the correct building block for spintronic devices and molecular magnets.
- [1] HAL TEI export of inserm-00713255. Topological Dependence of the Magnetic Exchange Coupling in Arylethynyl-Bridged Organometallic Diradicals. View Source
